molecular formula C34H36F3N5O5 B607482 Flurdihydroergotamine CAS No. 1416417-27-0

Flurdihydroergotamine

Cat. No. B607482
CAS RN: 1416417-27-0
M. Wt: 651.6872
InChI Key: FNVRIGFDIUORGI-XEMULFGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurdihydroergotamine is a serotonin 5HT1 receptor agonist used as an antimigraine drug.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Flurdihydroergotamine, a derivative of ergot alkaloids, exhibits a broad spectrum of action on adrenergic, dopaminergic, and serotonergic neurotransmitters. It is particularly potent at the 5‐HT1B and 5‐HT1D receptors, which are crucial in the treatment of migraines. Its therapeutic efficacy is attributed to its ability to constrict pain-producing intracranial extracerebral blood vessels and inhibit trigeminal neurotransmission. Dihydroergotamine (DHE), a similar compound, is known for its lower arterioconstrictive potency compared to ergotamine, making it a safer option. DHE is used extensively for treating episodic and chronic migraines due to its favorable pharmacokinetic and pharmacodynamic profiles, as well as a lower incidence of medication-withdrawal symptoms (Silberstein & McCrory, 2003), (Saper & Silberstein, 2006).

Metabolic Insights and Clinical Safety

The metabolism of Flurdihydroergotamine has been studied in detail, with a focus on its hydrolysis pathways. Arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) have been identified as key enzymes involved in its hydrolysis, indicating the complexity of its metabolic pathways in human liver and gastrointestinal tissues. Such insights are crucial for understanding the drug's pharmacokinetics and potential interactions with other compounds (Kobayashi et al., 2012). Additionally, in vitro studies of DHE have revealed metabolites through biomimetic oxidative models, providing further understanding of its pharmacological actions and potential applications (Bauermeister et al., 2016).

Historical Context and Evolution of Usage

Flurdihydroergotamine, alongside its relative compounds like ergotamine and DHE, has a rich history in medical use, particularly for migraine treatment. The evolution of its use, from the initial understanding of its mechanisms to its widespread clinical application and subsequent replacement by modern treatments like triptans, provides valuable context for its current and potential future applications in medical science (Tfelt-Hansen & Koehler, 2008).

properties

CAS RN

1416417-27-0

Product Name

Flurdihydroergotamine

Molecular Formula

C34H36F3N5O5

Molecular Weight

651.6872

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-5-(trifluoromethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1

InChI Key

FNVRIGFDIUORGI-XEMULFGESA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Flurdihydroergotamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurdihydroergotamine
Reactant of Route 2
Reactant of Route 2
Flurdihydroergotamine
Reactant of Route 3
Flurdihydroergotamine
Reactant of Route 4
Flurdihydroergotamine
Reactant of Route 5
Flurdihydroergotamine
Reactant of Route 6
Flurdihydroergotamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.